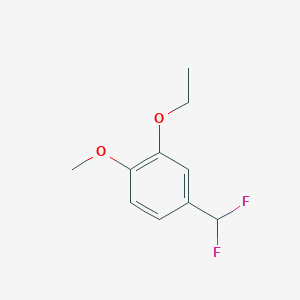
4-(Difluoromethyl)-2-ethoxyanisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-2-ethoxyanisole is an organic compound that belongs to the class of difluoromethylated aromatic ethers. The presence of the difluoromethyl group (CF₂H) in its structure imparts unique physicochemical properties, making it a compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic difluoromethylation of aromatic ethers using difluoromethylating agents such as TMS-CF₂H (trimethylsilyl difluoromethyl) under basic conditions . The reaction is usually carried out in an organic solvent like acetonitrile, with a base such as potassium hydroxide to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-2-ethoxyanisole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the development of metal-free difluoromethylation methods has made the industrial synthesis more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-ethoxyanisole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated phenols or quinones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Difluoromethylated phenols or quinones.
Reduction: Methylated aromatic ethers.
Substitution: Halogenated aromatic ethers.
Scientific Research Applications
4-(Difluoromethyl)-2-ethoxyanisole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-ethoxyanisole involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s ability to interact with enzymes, receptors, and other proteins. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)anisole: Contains a trifluoromethyl group instead of a difluoromethyl group.
2-Ethoxyanisole: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
4-(Difluoromethyl)phenol: Similar structure but with a hydroxyl group instead of an ethoxy group.
Uniqueness
4-(Difluoromethyl)-2-ethoxyanisole is unique due to the presence of both the difluoromethyl and ethoxy groups, which confer distinct physicochemical properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the ethoxy group provides additional sites for chemical modification .
Properties
Molecular Formula |
C10H12F2O2 |
|---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-ethoxy-1-methoxybenzene |
InChI |
InChI=1S/C10H12F2O2/c1-3-14-9-6-7(10(11)12)4-5-8(9)13-2/h4-6,10H,3H2,1-2H3 |
InChI Key |
KZFDKYSOCSVXMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


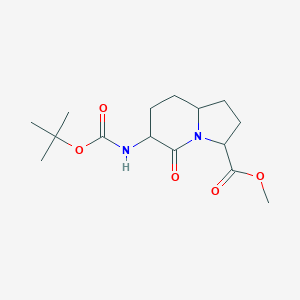
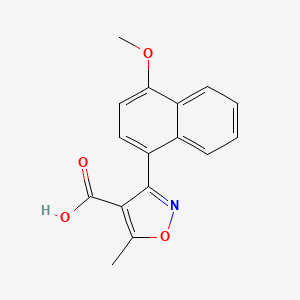
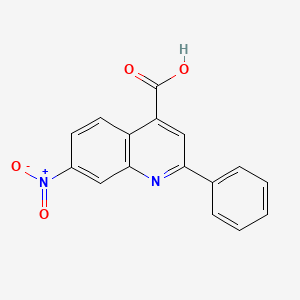
![2-[Phenyl[2-(2-pyridyl)hydrazono]methyl]pyridine](/img/structure/B13692886.png)
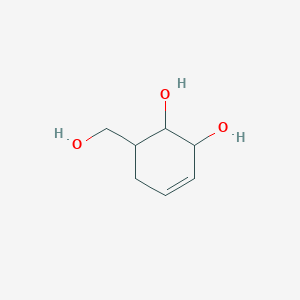
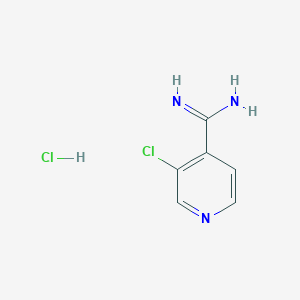
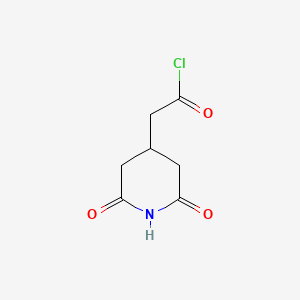
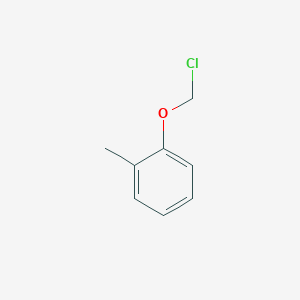
![5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride](/img/structure/B13692928.png)


![4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone](/img/structure/B13692951.png)

![Methyl 1-Cbz-4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate](/img/structure/B13692959.png)
